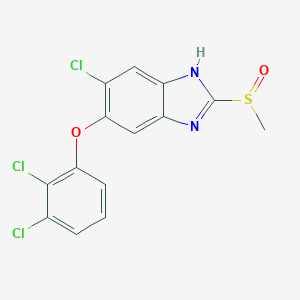

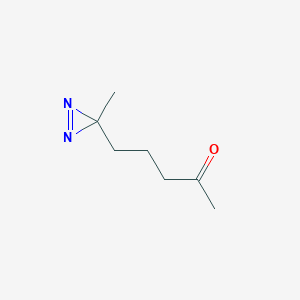

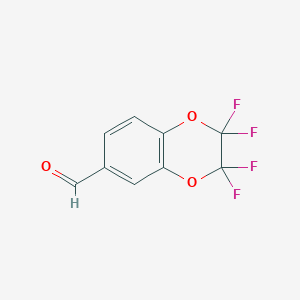

![molecular formula C11H21NO5 B122053 6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid CAS No. 81505-64-8](/img/structure/B122053.png)

6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Modification of the Swern Oxidation

The study presented in the first paper introduces a modification to the Swern oxidation process by employing 6-(methylsulfinyl)hexanoic acid as a substitute for dimethyl sulfoxide (DMSO). This alternative reagent allows for the conversion of alcohols to aldehydes or ketones with high yield and the advantage of being easily separable and recyclable. The paper also discusses the use of low-temperature NMR spectrometry to examine the intermediates of the Swern process, providing insights into the minimization of unoxidized alcohol during the reaction .

Crystal Structure Analysis

The second paper focuses on the crystal structures of various complexes involving a ligand with a salicylidene fragment. The study reveals the coordination of the copper atom with the ligand in different forms, resulting in structures with distinct coordination polyhedra. The paper also describes the formation of two-dimensional layers and three-dimensional frameworks through hydrogen bonds, which are significant for understanding the molecular interactions within these complexes .

Synthesis and Interconversion of Isomeric Acids

In the third paper, the synthesis and interconversion of isomeric 6-oxo-2,4-heptadienoic acids are explored. These isomers serve as analogues for studying the structural requirements of maleylacetone cis-trans isomerase. The paper discusses the base-catalyzed hydrolysis of esters to yield corresponding acids and suggests a mechanism for isomerization. Additionally, the interaction of these acids with the enzyme and implications for substrate interaction are examined .

Asymmetric Synthesis for Neurodegenerative Disease Agent

The fourth paper describes an asymmetric synthesis of a hexanoic acid derivative, which is a key intermediate for a neurodegenerative disease agent. The synthesis involves an asymmetric hydrogenation reaction catalyzed by a rhodium complex, yielding a chiral acid with high enantiomeric excess. This study is crucial for the development of pharmaceutical agents targeting neurodegenerative diseases .

Reactivity of C-6 Substituted Acids

Finally, the fifth paper investigates the synthesis and reactivity of various 6-substituted (Z)-2-en-4-ynoic acids. The study includes the synthesis of these compounds through coupling reactions and subsequent transformations. It also examines the lactonization process of these acids, which involves the nucleophilic addition of the carboxylate group to the acetylenic carbon. The kinetics of this reaction in different solvents and the potential for electrophilic catalysis by neighboring groups are discussed .

科学的研究の応用

Chemical Synthesis and Reagent Development

6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid plays a significant role in chemical synthesis and the development of novel reagents. For instance, its derivative, 6-(methylsulfinyl)hexanoic acid, is employed as a substitute for dimethyl sulfoxide (DMSO) in Swern oxidation reactions. This alternative provides a stoichiometric amount of an easily separable, recyclable, and odorless sulfoxide, enhancing the reaction yield and facilitating the purification process. The subsequent product, 6-(methylthio)hexanoic acid, can be reoxidized to its original state with high efficiency, showcasing the compound's versatility and potential for sustainable chemistry practices (Liu & Vederas, 1996).

DNA Sequencing and Molecular Biology

In molecular biology, derivatives of 6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid are employed as fluorescent protecting groups. These derivatives facilitate the protection of hydroxyl groups during chemical reactions, enabling their rapid removal under mild conditions. This characteristic is particularly advantageous in new DNA sequencing methods, where sensitive detection and protection of genetic material are paramount (Rasolonjatovo & Sarfati, 1998).

Corrosion Inhibition

The compound and its derivatives serve as effective corrosion inhibitors for metals, particularly mild steel, in acidic environments. Schiff's bases derived from lysine (amino acid) and this compound demonstrate significant inhibition efficiency, protecting metal surfaces from corrosion. This application is crucial in industries where metal longevity and integrity are critical, such as in construction and manufacturing (Gupta, Verma, Quraishi, & Mukherjee, 2016).

Analytical Chemistry

In analytical chemistry, haptens of 6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid are synthesized for developing sensitive enzyme-linked immunosorbent assays (ELISAs). These assays are instrumental in detecting and quantifying the presence of specific molecules in complex mixtures, such as agricultural samples, demonstrating the compound's versatility in enhancing food safety and environmental monitoring (Zhang, Sun, Hu, Shen, Yang, Liang, Sun, & Liu, 2008).

Environmental Science

Research on 6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid and its analogs contributes to our understanding of atmospheric chemistry and environmental science. Its derivatives are investigated for their role in the oxidative capacity of the atmosphere and their potential to form secondary organic aerosols, which are crucial for understanding air quality and climate change dynamics (Spaulding, Charles, Tuazon, & Lashley, 2002).

特性

IUPAC Name |

6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-8(9(14)15)6-4-5-7-13/h8,13H,4-7H2,1-3H3,(H,12,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFDKSWARKFUGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

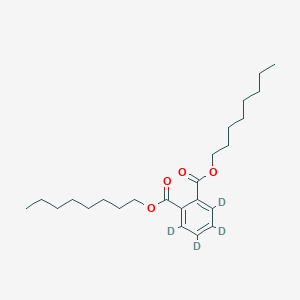

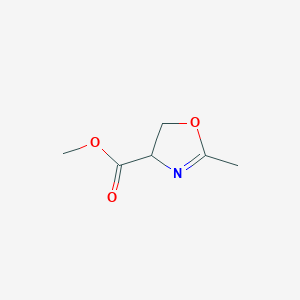

![N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121972.png)

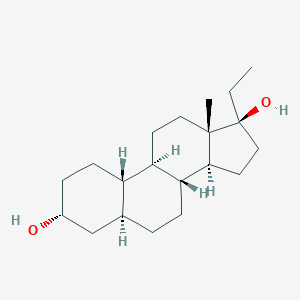

![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)

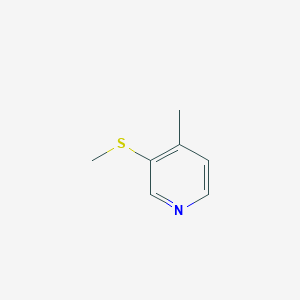

![2-[(2-Thienylmethyl)amino]-1-butanol](/img/structure/B121993.png)